molecular formula C24H46O4 B8245689 Dihexyl dodecanedioate CAS No. 41792-55-6

Dihexyl dodecanedioate

Cat. No.: B8245689
CAS No.: 41792-55-6
M. Wt: 398.6 g/mol
InChI Key: SPTBNOJZNIWTFY-UHFFFAOYSA-N
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Description

Dihexyl dodecanedioate is a useful research compound. Its molecular formula is C24H46O4 and its molecular weight is 398.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Lubricant Properties

Dihexyl dodecanedioate has been studied for its potential application as a lubricant. A study synthesized various esters, including this compound, to test their suitability as lubricants. The findings indicated that the lubricity properties, such as pour point, flash point, and oxidation stability, of these esters were significantly influenced by the alcohols used in their synthesis (Ahmed et al., 2021).

Bio-Lubrication

Another study evaluated the bio-lubrication properties of synthesized dodecanedioate esters-based bio-lubricants, including this compound. The study concluded that branched dodecanedioate esters, such as this compound, could be used as lubricants without additives, highlighting their potential in industrial applications (Letters in Applied NanoBioScience, 2020).

Metabolic and Biocompatibility Studies

This compound's role in metabolism and biocompatibility has been investigated. For instance, a study on the compartmentation of n-dicarboxylate liver catabolism found that dodecanedioate, including this compound, is anaplerotic, meaning it can replenish the supply of intermediates in the citric acid cycle. This opens potential uses in anaplerotic therapy for reperfusion injury and some inborn disorders of metabolism (Jin et al., 2015).

Nanotechnology Applications

In the field of nanotechnology, a study examined the effect of hydroxyapatite nanoparticles with different surface charges on cellular uptake and viability. Dodecanedioic acid, a component similar to this compound, was used to modify the surface charge of these nanoparticles, demonstrating the potential for such compounds in nanomedicine and drug delivery systems (Chen et al., 2011).

Properties

IUPAC Name

dihexyl dodecanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O4/c1-3-5-7-17-21-27-23(25)19-15-13-11-9-10-12-14-16-20-24(26)28-22-18-8-6-4-2/h3-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTBNOJZNIWTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604455
Record name Dihexyl dodecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41792-55-6
Record name Dihexyl dodecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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